N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide
Description
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a pivalamide-linked ethyl chain at the 6-position.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-5-20-12-6-7-15-13-14(8-9-16(15)20)10-11-19-17(21)18(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFQJYVJQNGUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Alkylation: The tetrahydroquinoline core is then alkylated using ethyl bromide or a similar alkylating agent to introduce the ethyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the pivalamide moiety using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various biological receptors, potentially modulating their activity. The pivalamide group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: QOD and ICD are reported as falcipain inhibitors, suggesting the target compound’s tetrahydroquinoline-pivalamide structure could be explored for similar antiparasitic activity. Structural modifications (e.g., ethyl substitution, pivalamide) may optimize selectivity or pharmacokinetics .
- Synthetic Utility : Pyridine pivalamides () are marketed as intermediates, highlighting the relevance of halogen and formyl groups for further functionalization. The target compound’s ethyl group could simplify synthesis compared to halogenated analogs .
- Stability and Handling : The thiophene derivative’s storage guidelines (e.g., avoidance of heat) suggest reactivity concerns, whereas the target compound’s aliphatic substituents may enhance stability .
Biological Activity
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide (CAS Number: 955774-00-2) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O2 |
| Molecular Weight | 365.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with certain receptors, modulating their activity and influencing physiological responses.
Pharmacological Effects
Research indicates that this compound displays several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, the compound may exhibit protective effects against neurodegenerative diseases by modulating nitric oxide synthase (nNOS) activity .
- Anti-inflammatory Properties : The compound could potentially reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Neuroprotective Effects : A study demonstrated that derivatives of tetrahydroquinoline compounds showed significant neuroprotective effects in models of oxidative stress. The mechanism was linked to the inhibition of nNOS and subsequent reduction in nitric oxide production .
- Antimicrobial Efficacy : Another research focused on a series of tetrahydroquinoline derivatives that exhibited antimicrobial activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity .
Q & A
Basic: What synthetic routes are commonly used to prepare N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide?
Answer:
The synthesis typically involves coupling a tetrahydroquinoline-derived amine with pivaloyl chloride. Key steps include:
Amine Preparation : 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine is synthesized via reductive amination or catalytic hydrogenation of a nitro precursor .
Acylation : The amine reacts with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the pivalamide group. Solvents like dichloromethane or THF are used under inert conditions (N₂/Ar) .
Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC and mass spectrometry .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethyl, tetrahydroquinoline, and pivalamide moieties. Key signals include δ ~1.2 ppm (pivalamide tert-butyl) and δ ~3.8–4.2 ppm (ethylene linker) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment (>95%) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
Contradictions may arise from assay sensitivity or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to cross-validate results.
- Dose-Response Curves : Confirm activity trends across concentrations (e.g., IC₅₀ values).
- Control Experiments : Rule out artifacts using inactive analogs (e.g., methyl instead of ethyl substituents) .
Advanced: What is the role of the ethyl group in the tetrahydroquinoline moiety for structure-activity relationships (SAR)?
Answer:
The ethyl group enhances lipophilicity and modulates binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors). Comparative studies with methyl/propyl analogs reveal:
- Bioactivity : Ethyl derivatives often balance solubility and membrane permeability.
- Metabolic Stability : Ethyl groups reduce oxidative metabolism compared to longer alkyl chains .
| Substituent | LogP | IC₅₀ (nM) | Half-life (h) |
|---|---|---|---|
| Methyl | 2.1 | 1200 | 1.5 |
| Ethyl | 2.8 | 450 | 3.2 |
| Propyl | 3.5 | 600 | 4.8 |
| Data adapted from structural analogs in |
Advanced: How can SHELXL be optimized for crystallographic refinement of this compound?
Answer:
SHELXL refinement strategies for accurate electron density maps:
- Restraints : Apply geometric restraints for the pivalamide’s tert-butyl group to account for disorder.
- Twinned Data : Use the TWIN/BASF commands for crystals with pseudo-merohedral twinning .
- High-Resolution Data : Prioritize datasets with resolution <1.0 Å to resolve hydrogen bonding networks .
Methodological: How can reaction yields be improved during the acylation step?
Answer:
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Optimization : Use anhydrous THF for better solubility of intermediates.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation) .
Biological: What in vitro assays are recommended for evaluating its neuroprotective potential?
Answer:
- Neuronal Cell Models : SH-SY5Y or primary cortical neurons exposed to oxidative stress (H₂O₂/rotenone).
- Target Engagement : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptors via fluorometric assays .
- Cytokine Profiling : ELISA for anti-inflammatory markers (e.g., IL-6, TNF-α) in microglial cells .
Analytical: What HPLC conditions effectively quantify impurities in the final product?
Answer:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (20% → 80%) in 0.1% TFA/water over 30 min.
- Detection : UV at 220 nm; retention time ~12.5 min for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
